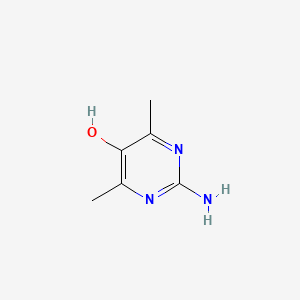

2-Amino-4,6-dimethylpyrimidin-5-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-4,6-dimethylpyrimidin-5-OL” is a chemical compound with the CAS Number: 685897-68-1 and a linear formula of C6H9N3O . It is a pale-yellow to yellow-brown solid at room temperature .

Synthesis Analysis

The synthesis of 2-amino-4,6-dimethylpyrimidin-5-OL involves reacting organic raw materials of 2-amino-4,6-dimethylpyrimidine (AMP) and trifluoroacetic acid (TF) in a 1:1 molar ratio using methanol as a solvent .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-4,6-dimethylpyrimidin-5-ol . The InChI code is 1S/C6H9N3O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3,(H2,7,8,9) .

Physical And Chemical Properties Analysis

2-Amino-4,6-dimethylpyrimidin-5-OL is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 139.16 . The compound is non-ionic in nature, as suggested by its low molar conductivity values in dimethylsulfoxide .

Aplicaciones Científicas De Investigación

Environmental Fate

2-Amino-4,6-dimethylpyrimidin-5-OL is moderately persistent in the environment. It has a medium potential for particle-bound transport and is moderately mobile in drain flow .

Ecotoxicity

This compound has a moderate level of ecotoxicity, particularly towards earthworms . This means it could potentially have an impact on soil ecosystems if not managed properly.

Human Health

In terms of human health, 2-Amino-4,6-dimethylpyrimidin-5-OL has a moderate level of acute toxicity in mammals . This suggests that exposure to this compound should be minimized and handled with care.

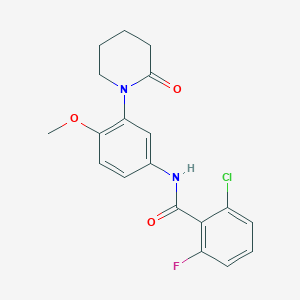

Inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)

2-Amino-4,6-dimethylpyrimidin-5-OL derivatives have been found to act as selective inhibitors of FGFR4 . This receptor plays a crucial role in cell proliferation and differentiation, and its inhibition can be useful in the treatment of certain types of cancer.

Anti-Hepatocellular Carcinoma Efficacy

One derivative of 2-Amino-4,6-dimethylpyrimidin-5-OL, compound 6O, has shown strong anti-proliferative activity against Hep3B, a hepatocellular carcinoma (HCC) cell line . This suggests potential applications in the development of new treatments for HCC.

Insecticide

2-Amino-4,6-dimethylpyrimidin-5-OL is a known insecticide used to control aphids on vegetable, cereal, and orchard crops . It works by inhibiting acetylcholinesterase activity, which is essential for the nervous system function in insects.

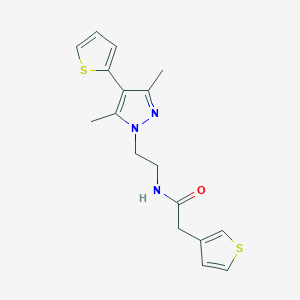

Pharmaceutical Industry

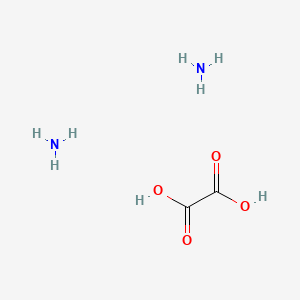

In the pharmaceutical industry, co-crystals of 2-Amino-4,6-dimethylpyrimidin-5-OL are becoming increasingly valuable . These co-crystals can offer altered or improved physical properties of an active pharmaceutical ingredient (API) without changing its chemical identity or biological activity.

Safety and Hazards

This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

2-Amino-4,6-dimethylpyrimidin-5-OL can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing it to act as a nucleophile attacking aldehyde carbon . This is essentially an aldol condensation .

Biochemical Pathways

It’s worth noting that similar compounds have been found to inhibit the fibroblast growth factor receptor 4 (fgfr4), which plays a crucial role in cell proliferation and differentiation .

Pharmacokinetics

The compound’s molecular weight (13916) suggests that it may have good bioavailability .

Result of Action

Similar compounds have shown anti-proliferative activity against certain types of cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4,6-dimethylpyrimidin-5-OL. For instance, the compound is moderately persistent in the environment and moderately mobile in drainflow . These factors could potentially affect the compound’s bioavailability and efficacy.

Propiedades

IUPAC Name |

2-amino-4,6-dimethylpyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATVWQIPSVQPEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685897-68-1 |

Source

|

| Record name | 2-amino-4,6-dimethylpyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2365272.png)

![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)

![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)

![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2365285.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2365287.png)

![3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365289.png)

![benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2365291.png)